1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea
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Description
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea, also known as FP3, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. FP3 is a small molecule that has been shown to have promising pharmacological properties, including its ability to modulate the activity of certain receptors in the brain. In
Scientific Research Applications
Antitrypanosomal Activity
A study explored the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, demonstrating their inhibitory effects against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. The urea analogue 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole showed potent and selective antitrypanosomal activity, although none of the tested compounds were able to cure mice infected with the parasite due to poor metabolic stability (D. A. Patrick et al., 2016).
Antifungal Properties
Research on N(1)- and N(3)-(4-fluorophenyl) ureas revealed their fungitoxic action against A. niger and F. oxyporum, highlighting the potential of fluoroaryl urea derivatives in developing antifungal agents. The structure-activity relationship analysis suggested a correlation between the compounds' structural features and their antifungal efficacy (A. Mishra et al., 2000).
Dopamine Transporter Affinity
A study designed and synthesized derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, evaluating their binding affinity to dopamine and serotonin transporters. The research identified compounds with significant affinity for the dopamine transporter, suggesting potential applications in neurological disorders treatment (L. Hsin et al., 2008).
Antiviral and Antimicrobial Activities
A series of new urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Some derivatives exhibited promising antiviral and potent antimicrobial activities, indicating their potential in developing new antiviral and antimicrobial agents (R. C. Krishna Reddy et al., 2013).
Scale-Up Synthesis for Dopamine Uptake Inhibition
The development of a robust process for the preparation of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a dopamine uptake inhibitor, was described. The process aimed at eliminating chromatographic purifications and improving the overall yield for large-scale production, emphasizing its potential therapeutic applications (M. Ironside et al., 2002).
properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c23-20-10-4-5-11-21(20)27-17-15-26(16-18-27)14-13-25-22(28)24-12-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11H,6,9,12-18H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZMKQGAOZKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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